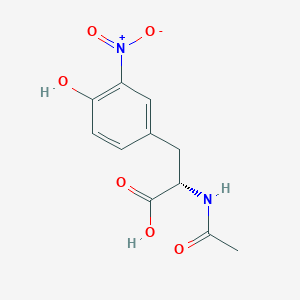

3-Nitro-N-acetyl-L-tyrosine

説明

Context of Tyrosine Nitration as a Post-Translational Modification

Tyrosine nitration is a crucial post-translational modification (PTM) where a nitro group (-NO2) is added to one of the ortho carbons of the phenolic ring of a tyrosine residue within a protein. frontiersin.orgbmbreports.org This process is mediated by reactive nitrogen species (RNS), such as peroxynitrite (ONOO−) and nitrogen dioxide (•NO2). frontiersin.orgnih.govwikipedia.org Peroxynitrite itself is formed from the rapid reaction of nitric oxide (•NO) with superoxide (B77818) radicals (O2•−). frontiersin.orgbmglabtech.com

The addition of a nitro group to tyrosine significantly alters the amino acid's properties. nih.gov It lowers the pKa of the phenolic hydroxyl group from approximately 10.1 to 7.2, introducing a net negative charge at physiological pH. frontiersin.orgbmbreports.org This modification can profoundly impact a protein's structure and, consequently, its function. bmbreports.orgnih.gov For instance, the nitration of tyrosine residues can hinder phosphorylation, a key mechanism in many signal transduction pathways. frontiersin.orgrsc.org

In biological systems, protein tyrosine nitration is not a random event. It is a selective process that targets specific tyrosine residues within a subset of proteins. nih.govrsc.org The presence of 3-nitrotyrosine (B3424624) (3-NT), the product of this modification, is widely regarded as a biomarker for "nitroxidative stress," a state where the balance between reactive oxygen and nitrogen species and antioxidant defenses is disrupted. nih.govwikipedia.org Elevated levels of nitrotyrosine have been detected in a variety of pathological conditions, highlighting its importance as an indicator of cell damage and inflammation. wikipedia.orgbmglabtech.com

The mechanism of nitration often involves a free-radical pathway, proceeding through a tyrosyl radical (Tyr•) intermediate. nih.gov This radical can then react with nitrogen dioxide to form 3-nitrotyrosine. frontiersin.org

Significance of N-Acetylated Tyrosine Derivatives in Research Models

N-acetylated derivatives of amino acids, including tyrosine, serve as important model compounds in biochemical and molecular biology research. The N-acetylation refers to the attachment of an acetyl group (CH3CO-) to the amino group of the amino acid. This modification offers several advantages in a research context.

N-Acetyl-L-tyrosine, for example, is used as a model system to study the biochemical reactions of tyrosine, such as its role in protein synthesis and energy metabolism. biosynth.com The acetylation of the amino group can enhance the solubility and stability of the parent compound. cymitquimica.com This increased stability is particularly useful for in vitro studies, allowing researchers to investigate specific reactions without the complexities of the full protein structure.

Furthermore, N-acetylated tyrosine derivatives are employed in studies of enzyme kinetics and mechanisms. For instance, N-acetyl-L-tyrosine has been used as a substrate for the enzyme tyrosinase to study its hydroxylation and oxidation activities. sigmaaldrich.com In medicinal chemistry, various N-acetyl-L-tyrosine derivatives have been synthesized to explore their potential as selective activators for specific cellular receptors, such as peroxisome proliferator-activated receptors (PPARs). nih.gov

The use of these derivatives allows for a more controlled investigation of the chemical properties and biological interactions of the tyrosine side chain. For example, the study of N-acetyl-3-nitro-l-tyrosine ethyl ester has been used as a model for protein-bound 3-nitrotyrosine to investigate its reactions with other oxidants like hypochlorous acid. nih.gov This modeling is crucial for understanding the complex chemical environment at sites of inflammation where multiple reactive species may be present. nih.gov

Overview of Academic Research Pertaining to the Chemical Compound

Academic research on 3-Nitro-N-acetyl-L-tyrosine and its closely related esters focuses on its chemical synthesis, characterization, and utility as a model compound for studying oxidative and nitrative stress. While direct studies on this compound itself are specific, research on its ethyl ester derivative provides significant insights.

A key area of investigation involves the synthesis and reaction of these compounds to understand the downstream effects of tyrosine nitration. For example, research has detailed the synthesis of N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester (NACNTEE) through the chlorination of N-acetyl-3-nitro-l-tyrosine ethyl ester (NANTEE) by hypochlorous acid. nih.govtinyeye.com This work is significant because it simulates biological conditions where both nitrating (from peroxynitrite) and chlorinating (from myeloperoxidase-generated hypochlorous acid) species are present, such as at sites of inflammation. nih.gov The formation of this dual-modified product suggests that 3-nitrotyrosine can undergo further reactions, which has implications for its role as a stable biomarker. nih.gov

The characterization of these compounds relies on advanced analytical techniques. Single-crystal X-ray crystallography and 1H-NMR spectroscopy have been used to confirm the molecular structure of reaction products like NACNTEE, providing detailed information about bond angles and intramolecular interactions. nih.govtinyeye.com

Electrochemical studies have also been performed on N-acetylated nitro-tyrosine derivatives. The electrode potential of N-acetyl-3-nitro-l-tyrosine ethyl ester has been determined, revealing it to be higher than that of unmodified tyrosine. acs.org This type of research helps to quantify the electronic effects of the nitro group on the tyrosine ring, which is fundamental to understanding its reactivity in electron transfer processes within biological systems. acs.org

Data Tables

Table 1: Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 13948-21-5 | simsonpharma.com, |

| Molecular Formula | C11H12N2O6 | simsonpharma.com, |

| Molecular Weight | 268.22 g/mol | simsonpharma.com, |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

Table 2: Key Research Findings on Related Compounds This table is interactive. Click on the headers to sort.

| Compound | Research Focus | Key Finding | Source |

|---|---|---|---|

| N-acetyl-3-nitro-l-tyrosine ethyl ester (NANTEE) | Model for protein-bound 3-NO2Tyr | Reacts with hypochlorous acid to form a chlorinated and nitrated product (NACNTEE). | nih.gov |

| N-acetyl-3-nitro-l-tyrosine ethyl ester (NANTEE) | Electrochemistry | Has a higher electrode potential than N-acetyl-l-tyrosine, indicating the electron-withdrawing effect of the nitro group. | acs.org |

| N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester (NACNTEE) | Synthesis and Characterization | Formation demonstrates that 3-nitrotyrosine can be further modified in environments with multiple oxidants. Structure confirmed by X-ray crystallography and NMR. | tinyeye.com, nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWCKMXQJXDPQZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632482 | |

| Record name | N-Acetyl-3-nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13948-21-5 | |

| Record name | N-Acetyl-3-nitro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13948-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, N-acetyl-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization of 3 Nitro N Acetyl L Tyrosine

Chemical Synthesis of Nitrated Tyrosine Analogues

The chemical synthesis of 3-Nitro-N-acetyl-L-tyrosine can be achieved through multiple pathways, primarily involving the nitration of L-tyrosine followed by acetylation, or the acetylation of L-tyrosine followed by nitration.

One common method involves the direct nitration of N-acetyl-L-tyrosine. A standard procedure uses a nitrating mixture, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group onto the aromatic ring of the acetylated tyrosine. vulcanchem.com Careful control of reaction conditions is necessary to ensure selective nitration at the 3-position of the phenyl ring while preserving the stereochemistry of the chiral center. vulcanchem.com

An alternative and frequently used route begins with the nitration of L-tyrosine to produce 3-Nitro-L-tyrosine (B30807) (3NT). This intermediate is then acetylated to yield the final product. The acetylation step is typically accomplished using acetic anhydride. pnas.org This method is advantageous as it allows for the purification of 3-Nitro-L-tyrosine before the final acetylation step.

Peroxynitrite (ONOO⁻) is another key reagent used for the chemical nitration of tyrosine. wikipedia.orgnih.gov The reaction of peroxynitrite with tyrosine is believed to occur non-enzymatically in vivo and can be replicated in vitro to synthesize nitrotyrosine derivatives. nih.gov This method is particularly relevant for studies mimicking the physiological and pathological conditions of nitrative stress. wikipedia.orgnih.gov

| Synthesis Route | Starting Material | Key Reagents | Intermediate Product | Final Product |

| Route 1 | L-Tyrosine | 1. Acetic Anhydride2. Nitric Acid/Sulfuric Acid | N-Acetyl-L-tyrosine | This compound |

| Route 2 | L-Tyrosine | 1. Nitrating Agent (e.g., Tetranitromethane or Peroxynitrite)2. Acetic Anhydride | 3-Nitro-L-tyrosine | This compound |

Enzymatic Approaches to N-Acetylated Tyrosine Nitration

Enzymatic methods provide an alternative to chemical synthesis, often offering greater specificity and milder reaction conditions. Peroxidases, in particular, have been shown to catalyze the nitration of tyrosine derivatives in the presence of nitrite (B80452) and hydrogen peroxide (H₂O₂).

Horseradish peroxidase (HRP) can catalyze the nitration of N-acetyl-L-tyrosine using a system composed of nitrite (NO₂⁻) and H₂O₂ at a neutral pH of 7.5. sigmaaldrich.comjmb.or.kr This reaction mimics endogenous processes where peroxidases contribute to the formation of nitrotyrosine. Another related enzymatic system involves myeloperoxidase (MPO) with H₂O₂ and nitrite, which has been shown to generate nitro derivatives of tryptophan and is relevant to tyrosine nitration. nih.gov These enzymatic reactions are crucial for understanding the biological mechanisms of protein nitration and for producing specific nitrated compounds for research. sigmaaldrich.comjmb.or.kr

The mechanism of peroxidase-catalyzed nitration involves the formation of reactive nitrogen species that then nitrate (B79036) the phenolic ring of the tyrosine derivative. jmb.or.kr

Derivatization for Advanced Research Applications

This compound and its related compounds are often chemically modified, or derivatized, to enhance their detection and analysis in complex biological samples. These derivatizations are essential for applications in mass spectrometry, chromatography, and other analytical techniques.

Reduction of the Nitro Group: A common derivatization is the reduction of the nitro group to an amino group, converting N-acetyl-3-nitro-L-tyrosine into N-acetyl-3-aminotyrosine (AcATyr). pnas.org This conversion can be achieved using reducing agents like sodium dithionite (B78146). pnas.org The resulting amino derivative can be more amenable to certain types of analysis or can be used as a standard in assays measuring reductive metabolism. pnas.org

Esterification and Chlorination: For studies investigating the combined effects of different reactive species, derivatives such as N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester (NACNTEE) have been synthesized. tinyeye.comnih.gov This compound is formed by the chlorination of N-acetyl-3-nitro-L-tyrosine ethyl ester (NANTEE) using hypochlorous acid (HOCl). tinyeye.comnih.gov The synthesis of this derivative helps in understanding the complex chemical modifications that occur during oxidative and nitrative stress and can serve as a biomarker for the simultaneous presence of multiple oxidants. tinyeye.com The ethyl ester form is also utilized in electrochemical studies to determine the electrode potentials of these modified amino acids. nih.gov

Silylation for Mass Spectrometry: For analysis by gas chromatography-mass spectrometry (GC-MS), 3-Nitro-L-tyrosine can be derivatized to increase its volatility. One such method involves derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) derivative. pnas.org This technique, while applied to the non-acetylated form, is a common strategy for analyzing amino acid derivatives. pnas.orgresearchgate.net

The table below summarizes key derivatization methods and their research applications.

| Derivatization Method | Reagent(s) | Derivative Formed | Research Application |

| Reduction | Sodium Dithionite (DT) | N-acetyl-3-aminotyrosine (AcATyr) | Standard for reduction assays; electrochemical detection. pnas.org |

| Chlorination | Hypochlorous Acid (HOCl) | N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester | Biomarker for combined oxidative/nitrative stress. tinyeye.comnih.gov |

| Esterification | Ethanol/Acid Catalyst | N-acetyl-3-nitro-L-tyrosine ethyl ester | Intermediate for further derivatization; electrochemical studies. tinyeye.comnih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl derivative | Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). pnas.org |

| Acetylation | Acetic Anhydride | N-acetyl-3-nitro-L-tyrosine | Analysis by HPLC with electrochemical detection. pnas.org |

Biochemical and Chemical Mechanisms of 3 Nitrotyrosine Formation

Reactive Nitrogen Species (RNS) in Tyrosine Nitration

The nitration of tyrosine is primarily mediated by RNS, which are generated as secondary products of nitric oxide (•NO) metabolism in the presence of oxidants. pnas.org The key RNS involved in this process include peroxynitrite, nitrogen dioxide, and species derived from heme peroxidase activity.

Peroxynitrite-Mediated Nitration Pathways

Peroxynitrite (ONOO⁻) is a potent RNS formed from the diffusion-limited reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O₂•⁻). nih.govmdpi.com While peroxynitrite itself does not directly react with tyrosine, its protonated form, peroxynitrous acid (ONOOH), and its reaction with carbon dioxide (CO₂) are central to tyrosine nitration. nih.govbmbreports.orgportlandpress.com

At physiological pH, a portion of peroxynitrite is protonated to form peroxynitrous acid (pKa ~6.8), which can undergo homolytic cleavage to produce hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂). nih.govbmbreports.org These radicals can then initiate the nitration of tyrosine. bmbreports.org

The reaction of peroxynitrite with carbon dioxide, present at high concentrations in biological systems, forms an unstable intermediate, nitrosoperoxycarbonate (ONOOCO₂⁻). nih.govmdpi.comoup.com This intermediate rapidly decomposes to yield nitrogen dioxide (•NO₂) and carbonate radicals (CO₃•⁻). nih.govacs.org The carbonate radical is a strong one-electron oxidant capable of oxidizing tyrosine to a tyrosyl radical (Tyr•). pnas.orgportlandpress.comoup.com The subsequent reaction between the tyrosyl radical and nitrogen dioxide results in the formation of 3-nitrotyrosine (B3424624). pnas.orgnih.govoup.comacs.org This CO₂-catalyzed pathway is considered a major contributor to peroxynitrite-mediated nitration in vivo. oup.comatsjournals.org

The efficiency of peroxynitrite as a nitrating agent can be enhanced by the presence of transition metal centers. pnas.orgtandfonline.com Metalloproteins can facilitate site-specific nitration by localizing the generation of reactive species near a tyrosine residue. tandfonline.comresearchgate.net

| Key Reactant | Intermediate Species | Final Products | Significance |

| Peroxynitrite (ONOO⁻) + H⁺ | Peroxynitrous acid (ONOOH) | Hydroxyl radical (•OH), Nitrogen dioxide (•NO₂) | Proton-catalyzed decomposition leads to radical formation. nih.govbmbreports.orgportlandpress.com |

| Peroxynitrite (ONOO⁻) + CO₂ | Nitrosoperoxycarbonate (ONOOCO₂⁻) | Nitrogen dioxide (•NO₂), Carbonate radical (CO₃•⁻) | A primary pathway for tyrosine nitration at physiological pH. nih.govmdpi.comoup.com |

Heme Peroxidase-Dependent Nitration Mechanisms

Heme peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase, provide an alternative, peroxynitrite-independent pathway for tyrosine nitration, particularly at sites of inflammation. bmbreports.orgportlandpress.comoup.com This mechanism utilizes hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), the stable oxidation product of nitric oxide. portlandpress.comoup.comnih.gov

The catalytic cycle begins with the two-electron oxidation of the heme iron in the peroxidase by H₂O₂ to form a highly reactive intermediate known as Compound I. oup.comnih.govnih.gov Compound I is a potent oxidant that can abstract an electron from both tyrosine, forming a tyrosyl radical (Tyr•), and from nitrite, generating nitrogen dioxide (•NO₂). oup.comnih.govnih.gov The subsequent combination of the tyrosyl radical and nitrogen dioxide yields 3-nitrotyrosine. oup.comnih.gov Compound II, the one-electron reduction product of Compound I, can also participate in these oxidation reactions. nih.gov

This peroxidase-driven mechanism is significant in inflammatory settings where activated leukocytes release both MPO and produce superoxide, a precursor to H₂O₂. bmbreports.org

| Enzyme | Substrates | Key Intermediates | Products |

| Heme Peroxidases (e.g., MPO) | Tyrosine, H₂O₂, NO₂⁻ | Compound I, Compound II, Tyrosyl radical (Tyr•), Nitrogen dioxide (•NO₂) | 3-Nitrotyrosine |

Role of Nitrogen Dioxide and Tyrosyl Radicals

Across the various pathways, the formation of a tyrosyl radical (Tyr•) and the presence of nitrogen dioxide (•NO₂) are consistently identified as crucial steps in tyrosine nitration. pnas.orgoup.comacs.org The process is fundamentally a two-step free radical reaction:

Oxidation: A one-electron oxidant, such as the carbonate radical (CO₃•⁻), hydroxyl radical (•OH), or a high-valent metal-oxo species, abstracts a hydrogen atom from the phenolic group of tyrosine, generating a tyrosyl radical. pnas.orgtandfonline.comoup.com

Addition: The tyrosyl radical then undergoes a rapid, diffusion-controlled reaction with nitrogen dioxide to form the stable product, 3-nitrotyrosine. pnas.orgoup.com

An alternative, though less common, mechanism involves the reaction of a tyrosyl radical with nitric oxide (•NO) to form 3-nitrosotyrosine. This intermediate can then be oxidized to 3-nitrotyrosine. portlandpress.comtandfonline.com

Contribution of Transition Metals to Tyrosine Nitration

Redox-active transition metals, including iron (Fe), copper (Cu), and manganese (Mn), play a multifaceted role in tyrosine nitration. tandfonline.comresearchgate.netnih.gov They can enhance nitration yields and confer site-specificity to the modification. tandfonline.comnih.gov

Transition metals can participate in several ways:

Catalysis of RNS Production: Metal ions can catalyze the formation of reactive oxygen and nitrogen species. For instance, free iron or copper can promote tyrosine nitration in the presence of H₂O₂ and nitrite through Fenton-type chemistry. tandfonline.comresearchgate.netnih.gov

Peroxynitrite-Dependent Nitration: Low molecular weight metal complexes and metalloproteins can promote peroxynitrite-dependent nitration. tandfonline.comresearchgate.net The metal center can react with peroxynitrite to generate nitrating intermediates in close proximity to specific tyrosine residues within the protein, leading to site-specific nitration. tandfonline.comresearchgate.net This is exemplified by the nitration of manganese superoxide dismutase (MnSOD). pnas.orgmdpi.com

Peroxynitrite-Independent Nitration: As mentioned, metal-containing heme peroxidases are central to a major nitration pathway. nih.gov

The presence of elevated levels of transition metals, often associated with pathological conditions, can therefore contribute significantly to increased levels of protein tyrosine nitration. tandfonline.comnih.gov

Specific Cellular and Subcellular Models of Nitration in In Vitro Systems

In vitro studies using various cellular and subcellular models have been instrumental in elucidating the mechanisms of tyrosine nitration. These models allow for the controlled investigation of specific pathways and the identification of nitrated proteins.

For example, studies using isolated mitochondria have been crucial in understanding the role of mitochondrial oxidative stress in protein nitration. Manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme, has been identified as a major target for nitration. pnas.orgnih.gov In vitro experiments have shown that peroxynitrite can nitrate (B79036) and inactivate MnSOD, with the active site residue Tyr34 being particularly susceptible. nih.gov This nitration is enhanced by the presence of CO₂, suggesting a role for the carbonate radical. nih.gov The inactivation of MnSOD creates a positive feedback loop, leading to further peroxynitrite formation and mitochondrial damage. pnas.org

Studies with activated leukocytes, such as neutrophils, have provided insights into the role of heme peroxidases in extracellular protein nitration. bmbreports.org These cells release myeloperoxidase (MPO), which, in the presence of H₂O₂ and nitrite, can nitrate extracellular proteins. oup.com

Furthermore, in vitro models have demonstrated the selectivity of protein tyrosine nitration. mdpi.comnih.gov Not all proteins, and not all tyrosine residues within a given protein, are equally susceptible to nitration. nih.govacs.org Factors influencing this selectivity include the proximity to the site of RNS generation, the local microenvironment (such as the presence of acidic residues or transition metal binding sites), and the accessibility of the tyrosine residue. bmbreports.orgnih.govnih.govacs.org

| Cellular/Subcellular Model | Key Findings | Implicated Pathway(s) |

| Isolated Mitochondria | Site-specific nitration and inactivation of MnSOD (Tyr34). nih.gov | Peroxynitrite/CO₂ pathway. nih.gov |

| Activated Leukocytes (e.g., Neutrophils) | Extracellular protein nitration. bmbreports.orgoup.com | Heme peroxidase-dependent pathway. bmbreports.orgoup.com |

| Recombinant Proteins/Peptides | Elucidation of factors governing nitration selectivity (e.g., accessibility, local charge). nih.gov | Multiple pathways depending on experimental setup. |

Advanced Analytical Methodologies for 3 Nitrotyrosine Quantification and Identification

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 3-nitrotyrosine (B3424624), providing the necessary separation from other biological molecules. These techniques are often coupled with various detectors to achieve high sensitivity and specificity. ipp.pt

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 3-nitrotyrosine in biological matrices. ipp.ptresearchgate.netscisell.com Its versatility is enhanced by the use of different detection methods, each with its own advantages. ipp.ptresearchgate.net

A developed HPLC-based method for 3-nitrotyrosine quantification utilized a mobile phase of 0.5% CH3COOH:MeOH:H2O (15:15:70) and detection at wavelengths of 215, 276, and 356 nm. nih.gov This protocol demonstrated linearity, low limits of detection and quantification in the μg/L range, and a rapid analysis time of under 15 minutes per sample. nih.gov

HPLC coupled with electrochemical detection (HPLC-ECD) is a highly sensitive and reliable technique for measuring 3-nitrotyrosine. scisell.comspringernature.com This method is based on the electrochemical properties of the analyte rather than its optical characteristics. scisell.comspringernature.com To enhance sensitivity, 3-nitrotyrosine can be converted to the electrochemically active derivative, N-acetyl-3-aminotyrosine, through a process involving enzymatic hydrolysis, acetylation, solvent extraction, O-deacetylation, and dithionite (B78146) reduction. pnas.orgresearchgate.netnih.gov

The detection limit for 3-nitrotyrosine standards using HPLC-ECD has been reported to be as low as 50 fmol, and 0.1 pmol in biological samples. mdpi.com Some studies have reported even lower detection limits of less than 10 fmol. nih.govresearchgate.net One modified HPLC-ECD method, which uses a through-type porous carbon electrode, demonstrated a detection limit of less than 10 fmol. nih.gov This method involves a reduction potential of -800 mV followed by an oxidation potential of +250 mV. nih.gov Another HPLC-ECD assay was reported to be 100-fold more sensitive than UV/Vis detection. mdpi.com

| Parameter | Value | Reference |

| Detection Limit (Standard) | < 10 fmol | nih.govresearchgate.net |

| Detection Limit (Biological Sample) | 0.1 pmol | mdpi.com |

| Sensitivity vs. UV/Vis | 100-fold higher | mdpi.com |

This table summarizes the reported detection limits and sensitivity of HPLC-ECD for 3-nitrotyrosine analysis.

HPLC with ultraviolet (UV) detection is another common method for the quantification of 3-nitrotyrosine. nih.govkoreascience.kr The analysis is typically performed by monitoring the absorbance at specific wavelengths. nih.gov A method using a mobile phase of 50 mM KH2PO4-H3PO4 (pH=3) and methanol (B129727) (75:25, v/v) with UV detection had a detection limit of 0.1 µM. koreascience.kr An improved reverse-phase HPLC method with a mobile phase of methanol (pH 4.7) and 0.1% phosphoric acid (60:40) and detection at 210 nm showed linearity over a concentration range of 0.3 to 20 ng/ml. gsconlinepress.com

Since 3-nitrotyrosine is not naturally fluorescent, its detection by HPLC with fluorescence requires a derivatization step to introduce a fluorescent tag. ipp.pt A common derivatizing reagent is 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F), which reacts with the amino group of 3-nitrotyrosine. ipp.ptresearchgate.net One such method, involving pre-column derivatization with NBD-F followed by C18 cartridge cleanup, achieved detection limits of 0.5 nM for 3-nitrotyrosine. nih.gov Another study reported a detection limit of 0.25 nmol/L. researchgate.net A spectrofluorimetric method using a [Eu(TTA)3Phen] photo probe has also been developed, with quenching of the europium complex's luminescence at 617 nm used to determine 3-nitrotyrosine concentration. rsc.org This method is reported to be highly accurate and more sensitive than ELISA. rsc.org Additionally, a fluorescent supramolecular sensor has been developed that selectively binds to 3-nitrotyrosine in human blood serum, causing a quenching of its fluorescence. nih.govcsic.es

| Method | Derivatizing Agent/Probe | Detection Limit | Reference |

| HPLC-Fluorescence | 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | 0.5 nM | nih.gov |

| HPLC-Fluorescence | 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | 0.25 nmol/L | researchgate.net |

| Spectrofluorimetry | [Eu(TTA)3Phen] photo probe | 1.6 ± 0.19 nM | rsc.org |

| Fluorescent Supramolecular Sensor | TPE-based fluorescent molecular cage | Within physiological concentrations in chronic kidney disease | nih.govcsic.es |

This table compares different fluorescence-based methods for the detection of 3-nitrotyrosine.

Ultraviolet (UV) Detection

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive technique for the quantification of 3-nitrotyrosine, though it necessitates a derivatization step to make the analyte volatile. ipp.ptresearchgate.netunit.no Despite its sensitivity, the specificity of GC/MS alone has been questioned, with studies showing that it can overestimate 3-nitrotyrosine levels due to co-eluting, unrelated interfering compounds. ahajournals.org For instance, one study found that plasma 3-nitrotyrosine levels in older subjects were measured at 4.5 nmol/L by GC/MS, but only 1.2 nmol/L by the more specific GC/MS/MS method. ahajournals.org

The derivatization process is a critical and often challenging step. unit.no Strategies involving fluorinated derivatives are employed to achieve low detection limits. unit.no One study investigated a four-step derivatization with heptafluorobutyric anhydride/trimethylsilyldiazomethane which provided acceptable limits of detection (0.11 µg/L) and quantitation (0.13 µg/L) for 3-nitrotyrosine standards, but these were insufficient for human plasma due to matrix effects. unit.no Another method involves the preparation of n-propyl-pentafluoropropionyltrimethylsilyl ether derivatives for analysis by GC-tandem MS. nih.gov

Mass Spectrometry-Based Proteomics for Nitration Site Analysis

Mass spectrometry (MS)-based proteomics is a powerful tool for identifying specific sites of tyrosine nitration within proteins. nih.govnih.govnih.gov This is crucial for understanding the functional consequences of this post-translational modification. nih.gov However, the low abundance of nitrated proteins in vivo presents a significant challenge. nih.govroyalsocietypublishing.org

Several MS-based strategies have been developed. A common approach involves the reduction of 3-nitrotyrosine to 3-aminotyrosine (B249651), which can then be specifically targeted. royalsocietypublishing.org This can be followed by biotinylation and enrichment of the modified peptides. royalsocietypublishing.org

Tandem mass spectrometry (MS/MS) techniques, such as electron capture dissociation (ECD), are used to fragment the nitrated proteins or peptides to pinpoint the exact location of the modification. acs.org While ECD has been shown to be effective for intact nitrated proteins, the high electron affinity of the nitro group can inhibit the normal ECD process in nitrotyrosine-containing peptides. acs.org Other fragmentation methods like infrared multiphoton dissociation (IRMPD) and collision-induced dissociation (CID) are also utilized. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the determination of 3-nitrotyrosine. researchgate.net This powerful method offers high sensitivity and specificity, enabling both the targeted quantification of 3-nitrotyrosine and untargeted profiling of nitrated proteins and peptides in complex biological samples. researchgate.netnih.govresearchgate.net

In targeted approaches, LC-MS/MS is used to quantify free 3-nitro-l-tyrosine (B30807) in biological fluids like plasma. A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of free 3-nitro-l-tyrosine, 3-chloro-l-tyrosine, and 3-bromo-l-tyrosine (B32463) in human plasma, achieving low limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com For 3-nitro-l-tyrosine, the LOD was 0.030 ng/mL and the LOQ was 0.100 ng/mL. nih.govmdpi.com This method has been successfully applied to analyze plasma from colorectal cancer patients, demonstrating its clinical research applicability. nih.govmdpi.comresearchgate.net

Untargeted profiling, on the other hand, aims to identify a broader range of nitrated proteins and peptides. This approach is essential for discovering new protein targets of nitration and understanding the broader impact of nitrosative stress. For instance, an untargeted metabolomic approach using NMR spectroscopy complemented by a targeted HPLC-MS/MS analysis was employed to evaluate urinary biomarkers in shipyard workers exposed to styrene. researchgate.netnih.gov

The versatility of LC-MS/MS also allows for the analysis of both free and protein-bound 3-nitrotyrosine. ipp.pt While free 3-nitrotyrosine can be directly measured, the analysis of protein-bound forms often requires prior hydrolysis of the protein. ipp.pt

Table 1: LC-MS/MS Method Parameters for 3-Nitro-l-tyrosine Quantification

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.030 ng/mL nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.100 ng/mL nih.govmdpi.com |

| Accuracy | 95-105% nih.govmdpi.com |

| Coefficient of Variation | <10% nih.govmdpi.com |

Identification of Specific Nitration Sites in Peptides and Proteins

Pinpointing the exact location of nitration within a peptide or protein is critical for understanding its functional consequences. Mass spectrometry-based proteomic techniques are indispensable for this purpose. nih.gov Tandem mass spectrometry (MS/MS) is a key tool for identifying specific amino acid residues that have been modified. koreamed.org

The process often involves the digestion of a target protein into smaller peptides, which are then analyzed by LC-MS/MS. The resulting fragmentation patterns in the MS/MS spectra provide the necessary information to identify the nitrated tyrosine residue. The addition of a nitro group results in a characteristic mass shift of 45 Da. bmbreports.org

Several strategies have been developed to facilitate the identification of nitrated peptides, which are often present in low abundance. nih.gov These include methods for enrichment, such as immunoprecipitation using anti-3-nitrotyrosine antibodies, and specialized chromatographic techniques. nih.gov For example, a targeted mass spectrometry approach was developed to analyze the nitration of fibrinogen, a protein involved in blood clotting. nih.gov This study first mapped the nitration sites on fibrinogen treated with a nitrating agent in the lab and then used this information to develop a targeted LC-MS/MS method to analyze clinical samples from ischemic stroke patients. nih.gov This targeted analysis revealed that three specific tyrosine residues in fibrinogen showed significantly different nitration levels between stroke patients and a control group. nih.gov

Another approach involves precursor ion scanning, which selectively detects the immonium ion of nitrotyrosine at m/z 181.06, allowing for the specific identification of nitrated peptides within a complex mixture. researchgate.net

Immunological and Spectrophotometric Detection Approaches

Antibodies that specifically recognize 3-nitrotyrosine are widely used in research to detect and quantify nitrated proteins. researchgate.net These antibodies can be either polyclonal or monoclonal and are utilized in a variety of immunoanalytical methods, including:

Western Blotting: This technique allows for the detection of specific nitrated proteins that have been separated by size using gel electrophoresis. d-nb.info

Immunohistochemistry: This method is used to visualize the distribution of nitrated proteins within tissues and cells. d-nb.info

Immunoprecipitation: As mentioned earlier, anti-3-nitrotyrosine antibodies can be used to enrich nitrated proteins or peptides from a complex mixture prior to mass spectrometry analysis. nih.gov

While antibody-based methods are powerful tools, they can have limitations. The specificity of anti-nitrotyrosine antibodies can be a concern, and they may not recognize all nitrated proteins equally. d-nb.info A study investigating the molecular recognition specificities of two commercially available monoclonal anti-nitrotyrosine antibodies found that their binding could be influenced by the amino acid sequence adjacent to the nitrotyrosine residue. d-nb.info

Despite these challenges, antibody-based enrichment strategies coupled with LC-MS/MS have proven to be highly effective. One study optimized an immunoprecipitation-based workflow that led to the identification of over 2,600 nitrotyrosine-containing peptides, a significant portion of which had not been previously reported. nih.gov

Table 2: Common Antibody-Based Detection Methods for 3-Nitrotyrosine

| Method | Application |

|---|---|

| ELISA | Quantitative measurement of total 3-nitrotyrosine. d-nb.info |

| Western Blot | Detection of specific nitrated proteins. d-nb.info |

| Immunohistochemistry | Visualization of nitrated proteins in tissues. d-nb.info |

| Immunoprecipitation | Enrichment of nitrated proteins/peptides for further analysis. nih.gov |

Spectrophotometric methods offer a simpler and often more accessible way to detect 3-nitrotyrosine. These methods are based on the unique light-absorbing properties of the 3-nitrotyrosine molecule. The phenolic group of 3-nitrotyrosine has a pKa of approximately 6.8, and its absorption spectrum is pH-dependent. nih.gov At basic pH, the ionized form of 3-nitrotyrosine exhibits a distinct absorption maximum around 422-430 nm. nih.govresearchgate.net

One spectrophotometric assay for protein tyrosine phosphatases (PTPs) utilizes peptide substrates containing 3-nitrophosphotyrosine. hubrecht.eu When the PTP enzyme removes the phosphate (B84403) group, the resulting 3-nitrotyrosine product can be detected by measuring the increase in absorbance at 415 nm. hubrecht.eu

Another approach involves a colorimetric reaction based on the diazotization of 3-nitrotyrosine. researchgate.net This method was reported to increase the sensitivity of detection by tenfold compared to the direct measurement of 3-nitrotyrosine's natural absorbance. researchgate.net The diazotized product exhibits an absorption maximum at 551 nm, shifting it away from the 430 nm peak of 3-nitrotyrosine itself. researchgate.net

It is important to note that while spectrophotometric assays are convenient, they may be susceptible to interference from other substances in the sample that absorb light at similar wavelengths. koreascience.kr

Antibody-Based Detection in Research Contexts

Two-Dimensional Infrared (2DIR) Spectroscopy for Model Peptides

Two-dimensional infrared (2DIR) spectroscopy is an advanced vibrational spectroscopy technique that provides detailed information about the structure and dynamics of molecules. It has been investigated as a tool for studying tyrosine nitration in model peptides. acs.orgacs.orgnih.gov

Specifically, electron-vibration-vibration (EVV) 2DIR spectroscopy has been shown to be capable of:

Identifying tyrosine nitration: The technique can distinguish between a standard tyrosine residue and a nitrated tyrosine (nTyr) residue within a peptide. acs.org

Differentiating between protonation states: EVV 2DIR can differentiate between the neutral and deprotonated forms of the 3-nitrotyrosine residue. acs.orgnih.gov

Quantifying nitration levels: In mixed-peptide samples, this method has been used to quantify the level of tyrosine nitration down to 1%, with the results verified by mass spectrometry. acs.orgnih.gov

The spectral signatures of the different forms of nitrated peptides can be characterized with the aid of quantum chemistry calculations. acs.org While still an emerging technique in this field, 2DIR spectroscopy holds promise for providing detailed spectroscopic insights into the effects of post-translational modifications like nitration on peptide and protein structure. acs.orgacs.orgnih.gov

Spectroscopic and Structural Characterization of 3 Nitro N Acetyl L Tyrosine and Its Derivatives

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

UV/Vis spectroscopy is a powerful tool for characterizing 3-Nitro-N-acetyl-L-tyrosine and its derivatives due to the pH-dependent absorption properties of the 3-nitrotyrosine (B3424624) (NT) chromophore. nih.gov The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenolic hydroxyl group, making its pKa approximately 1000-fold lower than that of unmodified tyrosine. nih.gov

The absorption spectrum of 3-nitrotyrosine is highly sensitive to the ionization state of its phenolic hydroxyl group. nih.gov At acidic pH, the neutral form predominates, exhibiting a prominent absorption band around 355-362 nm. nih.govbioone.org As the pH increases and the hydroxyl group deprotonates to the phenate form, a major absorption band appears at a longer wavelength, typically around 422-430 nm. nih.govresearchgate.net This distinct spectral shift allows for the determination of the pKa of the nitrotyrosyl residue and provides a means to probe the local environment of the chromophore in different systems. nih.gov

In studies involving peptides and proteins, the change in the UV/Vis absorption spectrum of an incorporated 3-nitrotyrosine residue can indicate its interaction with other molecules. For instance, upon binding to thrombin, the absorption spectrum of a hirudin analog containing 3-nitrotyrosine showed a decrease in the 430 nm band and an increase in the 362 nm band, signifying that the ionized phenate form of the free inhibitor becomes protonated upon binding to the enzyme. nih.gov

Transient UV-visible absorption spectra have also been employed to study the reaction of hydrated electrons with 3-nitrotyrosine and its derivatives. bioone.org The observed spectra, with an absorbance maximum around 300 nm, are characteristic of aromatic nitro anion radicals, confirming that the nitro group is the primary site of reaction. bioone.org

Table 1: UV/Vis Absorption Maxima of 3-Nitrotyrosine and its Derivatives

| Compound | Condition | Absorption Maximum (λmax) | Reference |

| 3-Nitrotyrosine | Acidic pH (neutral form) | ~355 nm | nih.gov |

| 3-Nitrotyrosine | Basic pH (ionized form) | ~422 nm | nih.gov |

| Y3NT (hirudin analog) | pH 8.0, free | 430 nm | nih.gov |

| Y3NT (hirudin analog) | Bound to thrombin | ~362 nm | nih.gov |

| 3-Nitrotyrosine radical anion | pH 7.3 | 300 nm | bioone.org |

| Diazotised 3-Nitrotyrosine | - | 551 nm | researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides detailed information about the vibrational modes of functional groups within a molecule, offering insights into its structure and bonding. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the nitro group, the amide group, and the carboxylic acid or ester functionalities.

The aromatic nitro group (–NO2) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1490–1550 cm⁻¹ and a symmetric stretch between 1315–1355 cm⁻¹. mdpi.com These bands are sensitive to the electronic environment and can shift upon interaction with other molecules. For example, in a study of 3-nitro-L-tyrosine (B30807) chelating with As³⁺, changes in the IR peaks at 1344 cm⁻¹ and 1525-1550 cm⁻¹ confirmed the participation of the nitro group in the coordination. mdpi.com

The amide group of N-acetylated derivatives displays characteristic bands as well. The N-H stretching vibration is typically observed in the region of 3146-3320 cm⁻¹. oatext.comnih.gov The amide I band (mainly C=O stretching) and amide II band (a combination of N-H in-plane bending and C-N stretching) are also prominent features. The carbonyl stretching of the ester group in derivatives like N-acetyl-3-nitro-L-tyrosine ethyl ester is also readily identifiable. nih.gov Two-dimensional infrared (2DIR) spectroscopy has been shown to be a sensitive technique to differentiate between the neutral and deprotonated states of 3-nitrotyrosine in model peptides. acs.org

Table 2: Characteristic IR Vibrational Frequencies for 3-Nitrotyrosine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic Nitro (–NO₂) | Asymmetric Stretch | 1490–1550 | mdpi.com |

| Aromatic Nitro (–NO₂) | Symmetric Stretch | 1315–1355 | mdpi.com |

| Amide (N-H) | Stretch | 3146–3320 | oatext.comnih.gov |

| Ester Carbonyl (C=O) | Stretch | ~1735 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure.

In the ¹H NMR spectrum of N-acetyl-3-nitro-L-tyrosine ethyl ester, the aromatic protons of the nitrated ring typically appear as distinct signals. For instance, in one study, the aromatic protons were observed at 8.07 ppm and 7.91 ppm. nih.gov The protons of the ethyl ester and the acetyl group also give rise to characteristic signals. The α-proton of the amino acid backbone is also readily identified.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the presence and position of the nitro group. Specific signals can be assigned to the carbon atoms of the phenyl ring, the carbonyl carbons of the acetyl and ester groups, and the carbons of the amino acid backbone. chemicalbook.com

NMR has also been used to confirm the structure of reaction products. For example, ¹H-NMR was used alongside X-ray crystallography to identify N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, a product of the reaction of N-acetyl-3-nitro-L-tyrosine ethyl ester with hypochlorous acid. nih.gov Furthermore, NMR studies on peptides containing 3-nitrotyrosine have been used to investigate their conformation and interactions. bioone.org

Table 3: Representative ¹H NMR Chemical Shifts for a 3-Nitrotyrosine Derivative

| Proton | Chemical Shift (ppm) | Reference |

| Aromatic H | 8.07 | nih.gov |

| Aromatic H | 7.91 | nih.gov |

| α-CH | 4.32 (t) | nih.gov |

| β-CH₂ | 3.18 (m) | nih.gov |

Fluorescence Resonance Energy Transfer (FRET) Applications in Biomolecular Interaction Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process involving the non-radiative transfer of energy from an excited state donor fluorophore to a suitable acceptor molecule. nih.gov 3-nitrotyrosine, being essentially non-fluorescent, can act as an excellent acceptor for donor fluorophores like tryptophan. nih.gov This property makes it a valuable tool for studying biomolecular interactions. nih.gov

The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), as well as the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. bachem.comevidentscientific.com The absorption spectrum of 3-nitrotyrosine overlaps well with the fluorescence emission of tryptophan, making this a viable FRET pair. nih.gov The Förster distance (the distance at which FRET efficiency is 50%) for the tryptophan-to-3-nitrotyrosine pair can be as large as 26 Å. nih.gov

In a notable application, a hirudin analog with tyrosine-3 replaced by 3-nitrotyrosine was used to study its binding to thrombin. nih.gov The tryptophan residues of thrombin served as the intrinsic donors, and the 3-nitrotyrosine in the hirudin analog acted as the acceptor. Upon binding, a significant quenching of thrombin's fluorescence was observed, indicating efficient FRET and confirming the close proximity of the inhibitor to the enzyme's tryptophan residues. nih.gov This approach allows for the sensitive detection of protein-protein interactions and the determination of binding affinities. nih.gov 3-nitrotyrosine can also be used as a quencher in FRET substrates for proteases. bachem.cominterchim.fr

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for molecules in their crystalline state. Several derivatives of this compound have been crystallized and their structures determined, offering precise details on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N-acetyl-L-3-nitrotyrosine ethyl ester reveals that the plane of the amide group (CCONHC) is at a dihedral angle of 51.2 degrees with the phenyl plane. researchgate.netresearchgate.net The ethyl ester moiety is twisted out of the amide plane, and the nitro group is slightly twisted out of the phenyl plane. researchgate.netresearchgate.net

In the crystal structure of N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, an intramolecular hydrogen bond is observed between the hydroxyl group and the nitro group. nih.gov Intermolecular hydrogen bonds between the amide N-H and an amide oxygen link the molecules into chains. nih.gov Such detailed structural information is crucial for understanding the conformational preferences of these molecules and how they pack in a solid state.

Crystallographic studies have also been performed on proteins containing genetically encoded 3-nitrotyrosine. For example, the crystal structures of 14-3-3β protein nitrated at specific tyrosine residues (Y130 and Y213) revealed how this post-translational modification can alter the protein's structure and its interactions with client proteins. biorxiv.orgnih.gov

Table 4: Crystallographic Data for a this compound Derivative

| Compound | N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester |

| Formula | C₁₃H₁₅ClN₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.1513 (4) |

| b (Å) | 10.6761 (9) |

| c (Å) | 13.2849 (8) |

| β (°) | 93.689 (4) |

| Volume (ų) | 729.10 (9) |

| Z | 2 |

| Reference | nih.gov |

Computational and Theoretical Investigations of 3 Nitrotyrosine Modifications

Molecular Mechanics (MM) and Semi-Empirical Methods

Molecular Mechanics (MM) and semi-empirical calculations serve as computationally efficient methods to study large molecular systems. While MM relies on classical physics and parameterized force fields to describe molecular interactions, semi-empirical methods simplify quantum mechanical calculations by using empirical parameters, making them faster than more rigorous ab initio approaches. researchgate.netscispace.com

Theoretical studies have utilized both MM and semi-empirical techniques to probe the structure of 3-nitrotyrosine (B3424624). researchgate.net In one such study, the MM+ force field and the semi-empirical PM3 method were used to perform geometry optimizations and calculate various energetic properties of the molecule in its ground state. researchgate.netgazi.edu.tr The PM3 calculations, for instance, determined the heat of formation for 3-nitrotyrosine to be exothermic. researchgate.netresearchgate.net

A significant challenge in MM simulations is the availability of accurate parameters for non-standard residues. To address this, specific molecular mechanics parameters for 3-nitrotyrosine (abbreviated as NIY) have been developed to be compatible with widely used force fields like AMBER-99. koreascience.krresearchgate.net In this process, partial atomic charges were derived using methods like the restrained electrostatic potential (RESP) on capped tripeptide models (e.g., ACE-NIY-NME). koreascience.krresearchgate.net Torsional force constants, which are crucial for describing the rotation around chemical bonds, were determined by fitting the energy profiles from higher-level quantum mechanical (QM) calculations to those from molecular mechanics energy minimizations. koreascience.krresearchgate.net The validity of these parameters was confirmed by showing that the QM-optimized structures of peptides containing 3-nitrotyrosine were nearly identical to those obtained from MM energy minimization. koreascience.kr

Table 1: Application of MM and Semi-Empirical Methods to 3-Nitrotyrosine

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Mechanics (MM+ force field) | Geometry optimization | Provided an initial optimized structure for further calculations. | researchgate.net |

| Semi-Empirical (PM3) | Geometry optimization and energy calculations | Calculated the heat of formation and other electronic properties. | researchgate.netresearchgate.netgrafiati.com |

| AMBER Force Field Development | Parameterization for MM simulations | Developed and validated force field parameters (charges, torsional constants) for 3-nitrotyrosine to enable accurate molecular dynamics simulations. | koreascience.krresearchgate.net |

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical method that offers a balance between accuracy and computational cost, making it a cornerstone for studying the electronic and structural properties of molecules. scispace.come3s-conferences.org DFT has been extensively applied to 3-nitrotyrosine to investigate its geometry, electronic structure, and vibrational spectra. researchgate.net

Electronic Properties DFT calculations, often using the B3LYP functional, have been employed to determine the optimized geometry and electronic characteristics of 3-nitrotyrosine. researchgate.netbohrium.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. chalcogen.roirjweb.com For the deprotonated form of 3-nitrotyrosine, calculations have shown that both the HOMO and LUMO orbitals are delocalized on the phenolic ring and the nitro group. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP visualizes the charge distribution across a molecule, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). uni-muenchen.deresearchgate.net These maps typically use a color scale where red denotes regions of negative potential (e.g., around oxygen atoms) and blue denotes regions of positive potential, providing a guide to molecular reactivity. uni-muenchen.deresearchgate.net

Vibrational Properties DFT is also used to simulate the vibrational spectra (e.g., infrared spectrum) of 3-nitrotyrosine. researchgate.net The calculated harmonic vibrational frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net Studies have shown that DFT calculations can produce theoretical spectra that qualitatively agree with experimental ones. researchgate.net To improve the quantitative agreement, calculated frequencies are often multiplied by a scaling factor (e.g., 0.98) to account for systematic errors arising from vibrational anharmonicity and the approximations inherent in the DFT method. acs.org The interpretation of experimental spectra is often based on these DFT simulations, which can help assign specific spectral bands to particular vibrational modes, such as the bending vibration of the nitro group. nih.gov Functionals such as CAM-B3LYP and ωB97XD have been identified as particularly suitable for modeling the vibrational spectra of nitrated peptides. nih.govresearchgate.net

Table 2: Calculated Electronic and Vibrational Properties of 3-Nitrotyrosine via DFT

| Property | Method/Functional | Description and Significance | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP) | Provides the most stable three-dimensional structure of the molecule in the gas phase. | researchgate.net |

| HOMO-LUMO Gap | DFT (B3LYP) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | bohrium.comchalcogen.ro |

| Molecular Electrostatic Potential (MEP) | DFT (B3LYP) | Maps the electrostatic potential onto the electron density surface to predict reactive sites for electrophilic and nucleophilic attack. | uni-muenchen.de |

| Vibrational Frequencies (IR Spectrum) | DFT (B3LYP, CAM-B3LYP) | Simulates the infrared spectrum, allowing for the assignment of vibrational modes observed experimentally. | researchgate.netnih.gov |

Molecular Modeling of Nitrated Peptides and Proteins

The incorporation of 3-nitrotyrosine can alter the structure and function of peptides and proteins. Molecular modeling provides a framework to investigate these effects at an atomic level.

One application of molecular modeling is to visualize the location of nitrated residues within a protein's three-dimensional structure. For example, the locations of nitrated tyrosines in aldolase (B8822740) A were mapped onto its known quaternary structure using the modeling software Sybyl. researchgate.netresearchgate.net This visualization helps to understand the potential structural consequences of the modification, especially if the nitrated residue is near a catalytic or binding site. researchgate.net Similarly, the structure of a synthetic analog of the anticoagulant hirudin, where Tyr3 was replaced by 3-nitrotyrosine, was modeled to study its binding to thrombin. acs.org

Furthermore, computational models have been developed to predict which tyrosine residues within a protein sequence are most susceptible to nitration. nih.govacs.orgaporc.org Predictors like GPS-YNO2, NTyroSite, and PredNTS use machine learning algorithms (e.g., random forest classifiers) trained on datasets of experimentally verified nitration sites. nih.govmdpi.com These models analyze features such as the biochemical properties of neighboring amino acids and evolutionary information (sequence conservation) to predict nitration-prone sites with high accuracy. nih.govmdpi.combenthamdirect.com

Table 3: Examples of Molecular Modeling Studies on Nitrated Peptides and Proteins

| Protein/Peptide | Modeling Approach | Purpose/Key Finding | Reference |

|---|---|---|---|

| Aldolase A | Structural Mapping (Sybyl) | Mapped the locations of nitrated tyrosine residues onto the protein's quaternary structure to visualize their positions. | researchgate.netresearchgate.net |

| Hirudin Fragment Analog | Molecular Modeling | Investigated how the replacement of Tyr3 with p-nitro-Phe affected the binding affinity to the S3 site of thrombin. | acs.org |

| α-Synuclein Models | Molecular Dynamics (MD) Simulations | Studied the effect of nitration on secondary structure, suggesting a limited impact but a potential to trigger aggregation. | nih.gov |

| General Proteome | Predictive Modeling (e.g., GPS-YNO2, PredNTS) | Developed computational tools to predict tyrosine nitration sites based on sequence features and machine learning. | nih.govmdpi.com |

Biochemical and Cellular Implications of Tyrosine Nitration in in Vitro Systems

Impact on Protein Function and Structure

The addition of a nitro (-NO₂) group to the ortho position of the tyrosine's phenolic ring introduces significant physicochemical changes. bmbreports.org This modification increases the steric bulk of the amino acid side chain and, critically, lowers the pKa of the phenolic hydroxyl group from approximately 10 to about 7. bmbreports.orgfrontiersin.orgnih.gov This pKa shift means that at physiological pH, the hydroxyl group of nitrotyrosine is partially or fully deprotonated, introducing a negative charge that can profoundly alter a protein's local environment, conformation, and ultimately, its function. bmbreports.orgfrontiersin.org

One of the most direct consequences of tyrosine nitration observed in vitro is the alteration of enzyme activity. This modulation can manifest as either a loss or, less commonly, a gain of function. nih.govnih.gov The outcome is highly dependent on the specific protein and the location of the nitrated tyrosine residue relative to the enzyme's active or allosteric sites.

Inhibition of Activity: Numerous in vitro studies have demonstrated that nitration of critical tyrosine residues leads to enzyme inactivation. For instance, the nitration of human thymidylate synthase in vitro resulted in a twofold decrease in its catalytic activity. nih.gov Computational studies on this enzyme predicted that nitration of five specific tyrosine residues (Y33, Y135, Y230, Y258, and Y301) would have a strong inhibitory effect. nih.gov Similarly, in vitro exposure of aldolase (B8822740) A to peroxynitrite led to specific nitration of Tyr363, which altered its kinetic parameters and reduced its activity. researchgate.net Another key example is the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD), which is inactivated upon nitration of Tyr-34 by peroxynitrite in a manganese-catalyzed process. pnas.org

Gain of Function: While less frequent, gain-of-function modifications have also been reported. nih.gov These instances highlight the potential for nitration to act as a regulatory switch rather than purely a damaging event. The specific context and protein structure determine whether the introduced physicochemical changes facilitate or hinder catalytic processes.

Table 1: In Vitro Effects of Tyrosine Nitration on Enzyme Activity

| Enzyme | Nitrating Agent/Method | Observed Effect | Key Nitrated Residue(s) | Reference(s) |

|---|---|---|---|---|

| Thymidylate Synthase (human) | In vitro nitration | ~2-fold decrease in activity | Y33, Y65, Y135, Y213, Y230, Y258, Y301 | nih.gov |

| Aldolase A | Peroxynitrite | Reduced activity (altered Km and Vmax) | Tyr363 | researchgate.net |

| Manganese Superoxide Dismutase (MnSOD) | Peroxynitrite | Inactivation | Tyr-34 | pnas.org |

| Carboxypeptidase B1 (CPB1) | Peroxynitrite | Loss of activity | Tyr248 | aai.org |

| Hydroxypyruvate Reductase (HPR1) | Peroxynitrite | Inhibition of activity | Tyr-198 | frontiersin.org |

Tyrosine residues are hubs for various post-translational modifications (PTMs), most notably phosphorylation, which is a cornerstone of cellular signaling. In vitro evidence strongly suggests that tyrosine nitration and phosphorylation can be mutually exclusive on the same residue. nih.govresearchgate.net The addition of a bulky nitro group to the carbon adjacent to the hydroxyl group can sterically hinder the access of tyrosine kinases, thereby preventing phosphorylation. nih.govacs.org

This "crosstalk" between nitration and phosphorylation is a critical area of investigation. For example, pioneer in vitro studies showed that peroxynitrite-mediated nitration of a single tyrosine residue in purified cdc2 kinase prevented its subsequent phosphorylation. researchgate.net Similarly, nitration of the adhesion complex protein p130Cas was shown to prevent its tyrosine phosphorylation, suggesting a mechanism by which nitrative stress could interfere with the assembly of focal adhesion complexes. researchgate.net This competitive relationship implies that under conditions of nitrative stress, tyrosine nitration could profoundly disrupt or dysregulate phosphorylation-dependent signaling cascades. frontiersin.orgsemanticscholar.org However, the relationship is complex, as some proteins can be both nitrated and phosphorylated on different tyrosine residues simultaneously. frontiersin.org

The structural changes induced by tyrosine nitration can alter a protein's stability and its susceptibility to proteolytic degradation. nih.govacs.org Oxidative modifications, in general, tend to make proteins more prone to degradation, and tyrosine nitration often follows this pattern. nih.gov

In vitro studies have shown that while nitration can sometimes slow the cleavage by specific proteases like chymotrypsin, it significantly enhances degradation by the proteasome. nih.gov For instance, nitrated bovine Cu,Zn superoxide dismutase was degraded 1.8-fold faster than the unmodified version by a purified 20S/26S proteasome fraction. nih.gov This suggests that the proteasomal system recognizes nitrated proteins as damaged and targets them for removal, which could be a crucial cellular mechanism for clearing dysfunctional proteins. nih.gov

Conversely, tyrosine nitration has also been implicated in the formation and stabilization of protein aggregates that may be resistant to degradation. nih.gov The nitration of α-synuclein, a protein associated with Parkinson's disease, has been shown in vitro to accelerate the formation of oligomers. semanticscholar.org Similarly, nitration can inhibit the polymerization of tau protein into fibrils, another process linked to neurodegeneration. researchgate.net These findings indicate that nitration's impact on protein fate is complex, potentially leading to either enhanced degradation or aggregation depending on the protein and its cellular context. researchgate.net

Interference with Other Post-Translational Modifications

Role in Cellular Signaling Pathways

Beyond simply altering the function of individual enzymes, tyrosine nitration is increasingly understood to be a potential modulator of cellular signaling pathways. nih.govnih.gov For a modification to be considered a part of a signaling mechanism, it should ideally be specific, reversible, and capable of eliciting a downstream response. nih.govresearchgate.net In vitro studies provide evidence that tyrosine nitration can fulfill some of these criteria. nih.gov

The interference with tyrosine phosphorylation is a primary mechanism by which nitration can impact signaling. nih.govresearchgate.net By blocking phosphorylation sites on key signaling proteins such as kinases (e.g., cdc2) or adaptor proteins (e.g., p130Cas), nitration can effectively shut down or redirect entire signaling cascades. researchgate.net For example, the in vitro nitration of the p85 regulatory subunit of PI 3-Kinase was found to inhibit its association with the p110 catalytic subunit, thereby preventing the activation of this critical cell survival pathway. researchgate.net This demonstrates that nitration can directly disrupt protein-protein interactions that are essential for signal transduction. nih.gov

Enzymatic Denitration and Reversibility of Tyrosine Nitration

A critical question for any regulatory PTM is its reversibility. nih.gov For years, tyrosine nitration was considered a permanent, irreversible mark of damage. frontiersin.orgfrontiersin.org However, accumulating in vitro evidence has challenged this view, suggesting the existence of enzymatic activities, termed "denitrases," that can reverse the modification. acs.orgnih.govresearchgate.net

While the specific proteins responsible for this "denitrase" activity in mammalian cells are yet to be definitively identified, these in vitro findings are compelling. nih.govnih.gov They support the hypothesis that protein nitration may not be a terminal event but rather a dynamic modification, part of a regulatory cycle of nitration and denitration, analogous to phosphorylation/dephosphorylation. nih.govnih.gov Some studies suggest this process may involve the reduction of the nitro group to aminotyrosine, while others propose a complete removal of the nitro group. acs.orgchinesechemsoc.org

In Vitro Modeling of Nitrative Stress and Oxidative Damage

3-Nitro-L-tyrosine (B30807) and its derivatives, like 3-Nitro-N-acetyl-L-tyrosine, are invaluable tools for modeling the effects of nitrative and oxidative stress in controlled in vitro systems. researchgate.netsigmaaldrich.com As a stable biomarker of RNS-mediated damage, the presence and quantification of 3-nitrotyrosine (B3424624) in proteins is a standard method for assessing the extent of nitrative stress in experimental models. wikipedia.orgnih.gov

Researchers use nitrating agents such as peroxynitrite or systems that generate •NO₂ to modify purified proteins or peptides in vitro. pnas.orgmdpi.com This allows for the study of the direct consequences of nitration on protein structure and function, as detailed in the sections above, without the complexities of a cellular environment. For example, by nitrating purified amyloid-β peptide in vitro, researchers have been able to study how this specific modification affects its aggregation properties, providing insights into its potential role in Alzheimer's disease. frontiersin.orgnih.gov

Furthermore, synthetic peptides containing 3-nitrotyrosine are used to characterize the specificity of antibodies and to develop more accurate detection methods. researchgate.net They also serve as substrates in assays designed to search for and characterize denitrase activities. nih.govresearchgate.net These in vitro models are essential for dissecting the fundamental biochemical mechanisms of tyrosine nitration and for understanding its broader implications in physiology and pathology. mdpi.comacs.org

Interactions with Specific Biomolecules

The introduction of a nitro (-NO2) group to a tyrosine residue, forming 3-nitrotyrosine (3-NT), fundamentally alters the amino acid's chemical properties, which in turn affects its interactions with other biomolecules. A primary consequence of nitration is the significant decrease in the pKa of the phenolic hydroxyl group, from approximately 10.1 in tyrosine to about 7.2 in 3-nitrotyrosine. bmbreports.org This shift means that at a physiological pH, the nitrated tyrosine residue carries a net negative charge, which can alter the local chemical environment and impact protein structure and catalytic activity. bmbreports.org

Furthermore, the addition of the electron-withdrawing nitro group increases the one-electron reduction potential of the tyrosine residue by 200–300 mV. portlandpress.com This change makes the oxidation of 3-nitrotyrosine to its corresponding radical more difficult. Consequently, if a catalytically active tyrosyl radical is essential for an enzyme's function, its nitration can lead to a significant loss of activity. portlandpress.com

One of the most powerful applications of this modification is the use of 3-nitrotyrosine as a spectroscopic probe to investigate protein-protein interactions. Due to its unique spectral properties—it absorbs light in the 300-450 nm range where tryptophan and tyrosine emit fluorescence and is itself non-fluorescent—3-nitrotyrosine can act as an efficient acceptor in Fluorescence Resonance Energy Transfer (FRET) studies. nih.govnih.gov

A notable example is the study of the interaction between the anticoagulant protein hirudin and the enzyme thrombin. nih.govnih.gov Researchers synthesized analogs of hirudin with 3-nitrotyrosine replacing a native tyrosine. Upon binding to thrombin, the fluorescence of thrombin's tryptophan residues was significantly reduced due to energy transfer to the 3-nitrotyrosine on the bound hirudin. nih.govnih.gov This method allowed for the sensitive detection of the protein-protein interaction in the low nanomolar range and provided reliable data on binding affinity. nih.govnih.gov Changes in the absorption spectra also indicated that the nitrotyrosine side chain becomes protonated upon binding, revealing subtle structural details at the interface of the two proteins. nih.govnih.gov

Table 1: Spectroscopic Analysis of Hirudin-Thrombin Interaction Using a 3-Nitrotyrosine Probe

| Parameter | Observation | Significance | Reference |

| Technique Used | Fluorescence Resonance Energy Transfer (FRET) & UV/Vis Absorption Spectroscopy | Allows for quantitative analysis of protein-protein binding and conformational changes. | nih.govnih.gov |

| FRET Donor | Tryptophan residues in Thrombin | Intrinsic fluorophores within the protein used to probe the interaction. | nih.govnih.gov |

| FRET Acceptor | 3-Nitrotyrosine (NT) in Hirudin analog | The incorporated non-coded amino acid acts as a specific probe. | nih.govnih.gov |

| Fluorescence Change | ~50% reduction in thrombin fluorescence upon binding of the NT-hirudin analog. | Indicates efficient energy transfer, confirming close proximity and interaction between the two proteins. | nih.govnih.gov |

| Absorption Change | Shift in the NT spectrum upon binding. | Suggests the phenate moiety of NT becomes protonated, providing insight into the microenvironment at the binding interface. | nih.govnih.gov |

| Result | Detection of protein interactions with nanomolar sensitivity and determination of binding constants (Kd). | Demonstrates the utility of 3-nitrotyrosine as a precise probe for structure-activity relationship studies. | nih.govnih.gov |

Application of Genetically Encoded 3-Nitrotyrosine in Recombinant Protein Studies

While chemical nitration can introduce 3-nitrotyrosine into proteins, these methods often lack specificity and can lead to heterogeneous products with modifications at unintended sites. nih.govuni-konstanz.de A more precise and powerful approach is the site-specific incorporation of 3-nitrotyrosine into proteins during synthesis using genetic code expansion. acs.orguni-goettingen.de This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system (typically E. coli), enabling the insertion of 3-nitrotyrosine in response to a specific codon, such as the amber stop codon (TAG). acs.org This allows for the production of homogeneously modified proteins, where the effects of nitration at a single, defined position can be studied. nih.govmdpi.com

This technology has been instrumental in elucidating the functional consequences of tyrosine nitration in various proteins:

Ribonucleotide Reductase (RNR): In E. coli RNR, a long-range radical propagation pathway involving several tyrosine residues is crucial for its catalytic activity. To understand the local environment of these tyrosines, 3-nitrotyrosine (NO2Y) was incorporated at specific sites (Y730, Y731, and Y122). nih.govfigshare.com By measuring the pKa of the incorporated NO2Y, researchers could probe how the protein environment perturbs the acidity of each specific tyrosine residue. The studies revealed that the protein environment indeed modulates the pKa differently at each site, providing critical insights into the proton-coupled electron transfer (PCET) mechanism of the enzyme. nih.govfigshare.com